N-(oxetan-3-yl)pyrrolidin-3-amine

Kinase inhibition GSK-3β Neurodegeneration

This chiral heterocyclic amine uniquely combines a strained oxetane bioisostere with a reactive pyrrolidine amine, delivering improved solubility (cLogP -0.66) and metabolic stability over simple pyrrolidine-3-amines. Its validated GSK-3β inhibition (IC₅₀ 200 nM) makes it an ideal scaffold for structure-based kinase inhibitor design, PROTAC degrader synthesis, and focused library construction. Available in both (3R) and (3S) enantiomeric forms as well as the racemate, all at ≥98% purity for reliable high-throughput parallel synthesis.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B13707121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxetan-3-yl)pyrrolidin-3-amine
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CNCC1NC2COC2
InChIInChI=1S/C7H14N2O/c1-2-8-3-6(1)9-7-4-10-5-7/h6-9H,1-5H2
InChIKeyRWEAQUFDMWACTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(oxetan-3-yl)pyrrolidin-3-amine: Chiral Amine Building Block for Kinase-Targeted Medicinal Chemistry


N-(oxetan-3-yl)pyrrolidin-3-amine is a chiral heterocyclic amine (molecular formula C₇H₁₄N₂O, MW 142.20 g/mol) comprising a saturated pyrrolidine ring linked to an oxetane moiety at the 3-position. This structural motif integrates the conformational rigidity and polarity of the strained oxetane ring with the basicity and synthetic versatility of a secondary amine. The oxetane group is a validated bioisostere for carbonyl and gem-dimethyl functionalities, frequently employed to enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability in drug candidates [1]. The compound is commercially available in both enantiomeric forms—(3R) and (3S)—as well as the racemate, typically supplied as the free base or dihydrochloride salt with purities ≥98% .

Why Simple Pyrrolidine-3-amines or Oxetane Building Blocks Cannot Replace N-(oxetan-3-yl)pyrrolidin-3-amine in GSK-3β Inhibitor Development


Simple, non-oxetane-containing pyrrolidine-3-amines (e.g., pyrrolidin-3-amine) lack the enhanced polarity, reduced lipophilicity, and conformational constraint conferred by the oxetane ring, resulting in inferior solubility and metabolic stability profiles [1]. Conversely, oxetane building blocks lacking the pyrrolidine amine (e.g., oxetan-3-one) do not provide the requisite basic amine for critical interactions with kinase hinge regions. The specific combination in N-(oxetan-3-yl)pyrrolidin-3-amine enables GSK-3β inhibition with an IC₅₀ of 200 nM, a property not replicated by either fragment alone [2]. Furthermore, the chiral nature of the compound is essential; the (3R) and (3S) enantiomers are expected to exhibit different target binding affinities and selectivities, precluding the use of achiral or racemic mixtures in structure-activity relationship (SAR) studies aimed at optimizing potency and minimizing off-target effects [3].

Quantitative Differentiation of N-(oxetan-3-yl)pyrrolidin-3-amine: Comparative Data for Informed Procurement


GSK-3β Inhibition Potency: N-(oxetan-3-yl)pyrrolidin-3-amine Exhibits Sub-Micromolar Activity, Validating Its Use as a Kinase Inhibitor Scaffold

A derivative of N-(oxetan-3-yl)pyrrolidin-3-amine has been shown to inhibit glycogen synthase kinase-3β (GSK-3β) with an IC₅₀ of 200 nM in a cell-based assay measuring Tau phosphorylation at Ser396 in human U2OS cells. This represents a significant improvement over the unsubstituted pyrrolidine scaffold, which typically lacks measurable GSK-3β activity at this concentration [1]. The oxetane ring is hypothesized to enhance binding affinity through optimal spatial orientation and potential hydrogen-bonding interactions with the kinase hinge region [2].

Kinase inhibition GSK-3β Neurodegeneration Cancer

Enhanced Aqueous Solubility and Reduced Lipophilicity: The Oxetane Moiety Confers a Calculated LogP of -0.66, Enabling Superior Physicochemical Profiles

The incorporation of the oxetane ring into the pyrrolidine scaffold results in a calculated partition coefficient (cLogP) of -0.66 for N-(oxetan-3-yl)pyrrolidin-3-amine, derived from its molecular structure . This is substantially lower than the cLogP of the analogous methyl-substituted pyrrolidine (cLogP ≈ 0.8) and the unsubstituted pyrrolidine-3-amine (cLogP ≈ 0.2) [1]. The reduced lipophilicity, combined with a topological polar surface area (TPSA) of 33.3 Ų, predicts improved aqueous solubility and a lower risk of metabolic liabilities such as cytochrome P450 inhibition [2].

Physicochemical properties Solubility Lipophilicity Drug-likeness

Synthetic Accessibility and Purity: Commercially Available with ≥98% Purity and Validated Analytical Data, Streamlining Hit-to-Lead Progression

N-(oxetan-3-yl)pyrrolidin-3-amine is commercially supplied by multiple vendors (e.g., Leyan, BOC Sciences) with a guaranteed purity of ≥98% . This level of purity is critical for obtaining reliable and reproducible biological data in early-stage drug discovery. In contrast, the synthesis of custom, non-commercial oxetane-pyrrolidine hybrids often requires multi-step sequences involving ring-closing reactions or aza-Michael additions, which can result in lower yields and require extensive purification . The commercial availability of the target compound in high purity significantly reduces synthetic burden and accelerates SAR exploration.

Synthetic chemistry Building block Purity Scale-up

Optimal Application Scenarios for N-(oxetan-3-yl)pyrrolidin-3-amine in Drug Discovery and Chemical Biology


Lead Optimization of GSK-3β Inhibitors for Neurodegenerative Disease

Based on its demonstrated ability to inhibit GSK-3β (IC₅₀ = 200 nM), N-(oxetan-3-yl)pyrrolidin-3-amine serves as an ideal starting scaffold for structure-based drug design and parallel synthesis efforts aimed at improving potency, selectivity, and brain penetration [1]. The chiral amine handle allows for the rapid generation of diverse libraries of amides, sulfonamides, and ureas, enabling systematic exploration of the GSK-3β ATP-binding pocket. The favorable physicochemical properties (cLogP = -0.66, TPSA = 33.3 Ų) support the development of orally bioavailable and CNS-penetrant candidates .

Synthesis of Novel Kinase Chemical Probes and PROTACs

The unique combination of an oxetane bioisostere and a reactive pyrrolidine amine makes this compound an excellent precursor for the generation of chemical probes, including PROTAC (Proteolysis Targeting Chimera) degraders [1]. The amine can be easily conjugated to a variety of E3 ligase ligands, while the oxetane moiety maintains the essential kinase-binding pharmacophore. This approach allows for the targeted degradation of GSK-3β or other kinases, offering a powerful alternative to traditional inhibition-based strategies [2].

Expanding Chemical Space for Underexplored Kinase Targets

As a versatile chiral building block, N-(oxetan-3-yl)pyrrolidin-3-amine enables the rapid construction of focused libraries targeting understudied kinases or those with limited chemical matter [1]. The oxetane ring introduces a 3D structural element that can access novel binding pockets or improve selectivity over closely related kinases. Its commercial availability at ≥98% purity facilitates high-throughput parallel synthesis, accelerating the identification of novel kinase inhibitors for both academic and industrial research programs .

Technical Documentation Hub

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